6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide
Description
6-Amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound featuring a fused imidazo-pyrimidinone core with an amino group at position 6 and two bromide counterions. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrobromide salt form. Its synthesis typically involves cyclization reactions of imidazoline precursors under controlled conditions, followed by recrystallization for purification .
Properties
Molecular Formula |
C6H8Br2N4O |
|---|---|
Molecular Weight |
311.96 g/mol |
IUPAC Name |
6-amino-1H-imidazo[1,2-a]pyrimidin-5-one;dihydrobromide |
InChI |
InChI=1S/C6H6N4O.2BrH/c7-4-3-9-6-8-1-2-10(6)5(4)11;;/h1-3H,7H2,(H,8,9);2*1H |
InChI Key |
FJKOUHISLOJMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C(=CN=C2N1)N.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine core. For example, a common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Position of Amino Group: The 6-amino substitution in the target compound contrasts with the 7-amino analog (Category D5), which may alter hydrogen-bonding interactions and bioavailability. Positional isomerism could influence receptor binding in biological systems .
- Salt Form vs. Free Base: The dihydrobromide salt enhances aqueous solubility compared to the free base form of Category D5, making it more suitable for pharmaceutical formulations .
Q & A
Q. What are the recommended synthetic pathways for 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide?
Synthesis typically involves cyclization of dihydropyrimidine precursors under basic conditions. Solvents such as dimethylformamide (DMF) or acetonitrile under reflux are commonly used to optimize reaction efficiency. Purification via recrystallization or column chromatography ensures high purity, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses .
Q. Which spectroscopic techniques are critical for structural characterization?
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies should monitor degradation via HPLC under varied pH, temperature, and humidity. Storage in inert atmospheres (e.g., argon) at -20°C minimizes hydrolysis or oxidation, as inferred from handling protocols for brominated heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
Employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like solvent polarity, catalyst loading, and reaction time. This reduces experimental iterations while identifying critical parameters, as applied in chemical engineering optimization studies .
Q. What strategies resolve contradictions in biological activity data across assays?
- Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability tests) to cross-validate results.
- Perform molecular docking to predict binding modes and identify false positives caused by assay-specific interference .
- Conduct meta-analyses of existing datasets to isolate confounding variables .
Q. How can computational tools predict the compound’s biological targets?
- Molecular docking screens against target libraries (e.g., kinases, GPCRs) to prioritize high-affinity interactions.
- Pharmacophore modeling aligns structural features with known bioactive motifs, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies support structure-activity relationship (SAR) studies for derivatives?
- Systematic substitution : Introduce functional groups at positions 5 and 6 to probe electronic and steric effects.
- QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity using machine learning algorithms.
- In vitro validation : Synthesize prioritized derivatives and test against target pathways (e.g., antimicrobial, anticancer) .
Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data?
- Dynamic NMR experiments (e.g., variable-temperature studies) resolve conformational flexibility that X-ray structures may not capture.
- DFT calculations simulate spectroscopic profiles (e.g., NMR chemical shifts) to reconcile experimental and theoretical data .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
